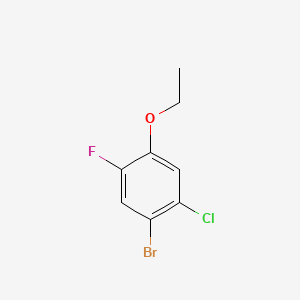
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and fluorine groups
Preparation Methods
The synthesis of 1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene typically involves multi-step organic reactions. One common method includes the halogenation of ethoxybenzene derivatives followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and interactions due to its unique substituents.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine, chlorine, ethoxy, and fluorine substituents contribute to its reactivity and ability to form bonds with other molecules. These interactions can affect various biochemical pathways and processes, making it a valuable compound for research.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-ethoxy-5-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2-chloro-4-fluorobenzene: Lacks the ethoxy group, which affects its reactivity and applications.
1-Bromo-4-chloro-2-ethoxybenzene: Lacks the fluorine atom, leading to different chemical properties.
1-Bromo-2-chloro-5-ethoxy-4-fluorobenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-bromo-2-chloro-4-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 |
InChI Key |
AOGDWBAIZNNTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
![Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)

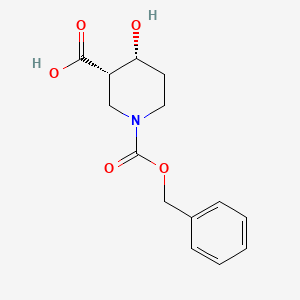
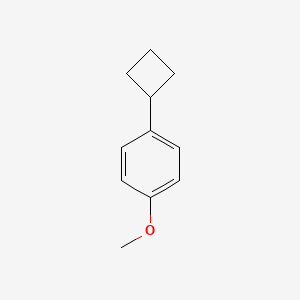
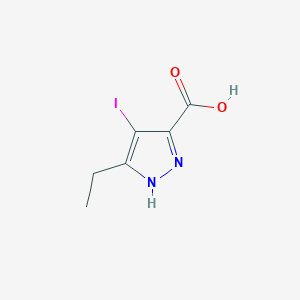
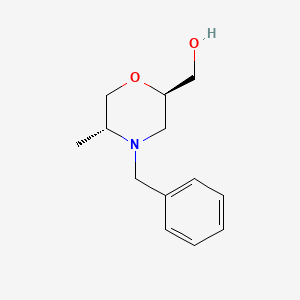
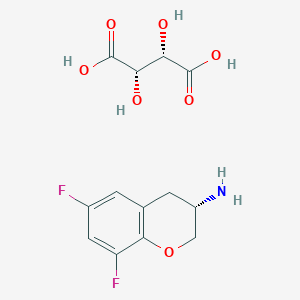

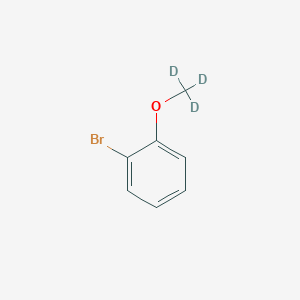
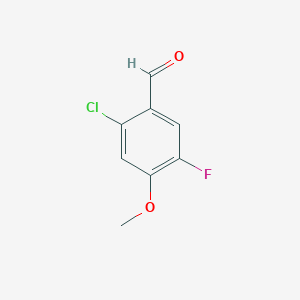

![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

